Mycophenolic bis(sulfonamide)
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Overview
Description
Mycophenolic bis(sulfonamide) is a compound that belongs to the class of organosulfur compounds It is derived from mycophenolic acid, which is known for its immunosuppressive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic bis(sulfonamide) typically involves the reaction of mycophenolic acid with sulfonamide derivatives. The process often requires the use of coupling agents and catalysts to facilitate the formation of the sulfonamide bonds. Common reagents used in the synthesis include thiols and amines, which undergo oxidative coupling to form the desired sulfonamide product .
Industrial Production Methods
Industrial production of mycophenolic bis(sulfonamide) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Mycophenolic bis(sulfonamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which can be further utilized in various applications.
Scientific Research Applications
Mycophenolic bis(sulfonamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other organosulfur compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Mycophenolic bis(sulfonamide) is investigated for its immunosuppressive effects and potential use in treating autoimmune diseases and preventing organ transplant rejection.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of mycophenolic bis(sulfonamide) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, the compound interferes with the proliferation of lymphocytes, thereby exerting its immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to mycophenolic bis(sulfonamide) include:
Mycophenolic acid: The parent compound known for its immunosuppressive properties.
Sulfonamides: A class of compounds with similar sulfonamide functional groups.
Sulfenamides and sulfinamides: Organosulfur compounds with sulfur-nitrogen bonds.
Uniqueness
Mycophenolic bis(sulfonamide) is unique due to its dual functional groups derived from mycophenolic acid and sulfonamide, which confer both immunosuppressive and potential antimicrobial properties. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H18N2O8S2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N'-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)ethyl]methanedisulfonamide |
InChI |
InChI=1S/C13H18N2O8S2/c1-7-9-5-23-13(17)10(9)11(16)8(12(7)22-2)3-4-15-25(20,21)6-24(14,18)19/h15-16H,3-6H2,1-2H3,(H2,14,18,19) |
InChI Key |
IVAOVFUEHDFBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCNS(=O)(=O)CS(=O)(=O)N)O |
Origin of Product |
United States |
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